Sustained vs. Transient Substrate Acetylation: C1A Demonstrates Prolonged HDAC6 Target Engagement Compared with SAHA
C1A induced sustained acetylation of HDAC6 substrates, α-tubulin and HSP90, relative to the FDA-approved pan-HDAC inhibitor SAHA (vorinostat), which produced only transient effects [1]. In HCT-116 cells, acetylation following C1A treatment was maintained for at least 4 hours after compound washout, whereas acetylation was completely lost by 4 hours post-washout with SAHA [2]. This differential target residence time indicates irreversible or pseudoirreversible binding kinetics for C1A.
| Evidence Dimension | Duration of HDAC6 substrate acetylation post-washout |
|---|---|
| Target Compound Data | Acetylation maintained at 4 hours after washout |
| Comparator Or Baseline | SAHA (vorinostat): Acetylation lost by 4 hours after washout |
| Quantified Difference | Sustained vs. transient; irreversible vs. reversible binding mechanism |
| Conditions | HCT-116 colorectal cancer cells; assessed by acetyl-histone H3, H4, and acetyl-tubulin levels |
Why This Matters
Sustained target engagement translates to prolonged pharmacodynamic effects, which may enable less frequent dosing regimens and distinct cellular outcomes in autophagy modulation studies.
- [1] Kaliszczak M, et al. A novel small molecule hydroxamate preferentially inhibits HDAC6 activity and tumour growth. Br J Cancer. 2013;108(2):342-350. View Source
- [2] Kaliszczak M, et al. Abstract 2608: HDAC-C1A: An irreversible HDAC inhibitor with significant anti-tumor activity. Cancer Res. 2011;71(8_Suppl):2608. View Source
